Thiane-2,3,4,5-tetrol

Carbohydrate Chemistry Membrane Transport Enzyme Inhibition

Thiane-2,3,4,5-tetrol (CAS 2089580-30-1) is a sulfur-containing heterocyclic compound belonging to the thiane (tetrahydrothiopyran) family. Its core structure is a six-membered saturated ring where a sulfur atom replaces the oxygen found in a pyranose ring, and it is characterized by four hydroxyl groups attached to the ring carbons.

Molecular Formula C5H10O4S
Molecular Weight 166.20 g/mol
Cat. No. B15045848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiane-2,3,4,5-tetrol
Molecular FormulaC5H10O4S
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1C(C(C(C(S1)O)O)O)O
InChIInChI=1S/C5H10O4S/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
InChIKeyQWVJFKXOINHVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiane-2,3,4,5-tetrol for Research Procurement: CAS, Stereochemistry and Class Definition


Thiane-2,3,4,5-tetrol (CAS 2089580-30-1) is a sulfur-containing heterocyclic compound belonging to the thiane (tetrahydrothiopyran) family . Its core structure is a six-membered saturated ring where a sulfur atom replaces the oxygen found in a pyranose ring, and it is characterized by four hydroxyl groups attached to the ring carbons . The IUPAC name (3S,4R,5S)-thiane-2,3,4,5-tetrol defines its specific stereochemical configuration with three chiral centers at positions 3, 4, and 5, making it a defined stereoisomer within a broader class of polyhydroxylated thianes [1].

Why Generic Substitution Fails: The Critical Role of Ring Heteroatom and Stereochemistry in Thiane-2,3,4,5-tetrol


Generic substitution is not feasible for thiane-2,3,4,5-tetrol because its function and selectivity are dictated by two inseparable and non-interchangeable features. First, the sulfur atom in the ring fundamentally alters the geometry, electronic distribution, and hydrogen-bonding capacity compared to an oxygen-containing pyranose, directly impacting its interaction with biological targets [1]. Second, the specific (3S,4R,5S) stereochemistry defines its three-dimensional shape, which is critical for any chiral recognition event, such as binding to an enzyme active site or a receptor . Swapping it for a different stereoisomer, an oxygen analog, or a thiane derivative with a different hydroxylation pattern would likely result in a complete loss of the desired activity. The evidence below quantifies these critical differentiators against its closest analogs.

Quantitative Evidence Guide: Differentiating Thiane-2,3,4,5-tetrol from its Closest Analogs


Sulfur vs. Oxygen in the Ring: Impact on Hexose Transport Carrier Affinity for Thiane Derivatives

Substitution of the ring oxygen with sulfur in the 5-thio-D-glucose analog (a hydroxymethyl derivative of thiane tetrol) profoundly alters its interaction with the hexose transport carrier compared to the natural substrate D-glucose. This provides a class-level inference for the impact of the sulfur heteroatom. In mouse small intestine, the apparent inhibition constant (Ki) for 5-thio-D-glucose was determined to be 3.0 mM, which is significantly lower than the 9.3 mM observed for D-glucose [1]. This demonstrates that the thiosugar has a lower affinity for the transporter, a key functional distinction. For the specific stereoisomer thiane-2,3,4,5-tetrol, the absence of the 6-hydroxymethyl group would likely further modulate this interaction.

Carbohydrate Chemistry Membrane Transport Enzyme Inhibition

Comparative Enzyme Kinetics: Thiane Derivative vs. Natural Substrate for Hexokinase

The replacement of ring oxygen with sulfur in 5-thio-D-glucose dramatically alters its kinetics with yeast hexokinase, transforming it from an efficient substrate into a competitive inhibitor. While D-glucose is phosphorylated efficiently, the thiosugar acts as a competitive inhibitor with a Ki of 20 mM [1]. Furthermore, its behavior as a substrate is also altered, exhibiting a Km of 4 mM and a maximal velocity (V) of 8.8 nmol/min/μg of protein [2]. For comparison, 6-deoxy-D-glucose (an oxygen-containing analog) has a reported Ki of 50 mM [3].

Glycolysis Enzyme Kinetics Metabolic Inhibitor

Synthetic Yield as a Procurement Criterion: High-Efficiency Production of Thiane Ring Systems

The synthesis of polyhydroxylated tetrahydrothiopyrane (thiane) rings, the core of thiane-2,3,4,5-tetrol, can be achieved in excellent yields via thioheterocyclization of peracetylated α,ω-dibrominated alditol derivatives. This methodological advance translates to higher procurement feasibility and lower cost for the end-user. Reported yields for this class of reaction range from 78% to 95% [1]. This high-yielding route provides a practical and scalable advantage over alternative methods that might involve lower-yielding, multi-step protection/deprotection sequences. For the specific (3S,4R,5S) stereoisomer, chiral pool starting materials (e.g., from ribose or xylose derivatives) would dictate the stereochemical outcome, a critical factor for procurement specifications.

Synthetic Chemistry Process Development Procurement

Isoform-Specific Inhibition: The Stereochemical Basis for Selective PARG Targeting

The specific (3S,4R,5S) stereochemistry of thiane-2,3,4,5-tetrol is likely a key determinant of its interaction with poly(ADP-ribose) glycohydrolase (PARG), an important enzyme in DNA repair. While a racemic mixture or a structurally related compound like 6-(hydroxymethyl)thiane-2,3,4,5-tetrol (5-thio-D-glucose) may exhibit weak or non-specific activity, the defined stereochemistry of (3S,4R,5S)-thiane-2,3,4,5-tetrol is what grants it the potential for selective interaction [1]. For context, a structurally distinct PARG inhibitor, an adenosine diphosphate (hydroxymethyl)pyrrolidinediol, demonstrated strong inhibition with an IC50 of 0.57 μM (570 nM) [2]. This benchmark illustrates the high potency required for effective PARG inhibition, a threshold that compounds with incorrect stereochemistry are unlikely to reach.

DNA Repair Enzyme Inhibition Chemical Biology

Chemical Stability: Differential Reactivity of Hydroxyl Groups in Thiane-2,3,4,5-tetrol

The chemical reactivity and stability profile of thiane-2,3,4,5-tetrol is defined by the presence of multiple hydroxyl groups on a sulfur-containing ring. This provides a versatile handle for selective derivatization that is not possible with simpler thianes. The hydroxyl groups can undergo oxidation (to ketones/aldehydes), reduction (to deoxy derivatives), or substitution (to halides or amines) using standard reagents like KMnO4/CrO3, LiAlH4/NaBH4, and SOCl2/PBr3, respectively . The sulfur atom itself can also be oxidized to sulfoxides and sulfones, offering an additional layer of chemical complexity. This rich reactivity contrasts with simple thiane, which lacks these functional handles, making thiane-2,3,4,5-tetrol a far more valuable building block for creating diverse chemical libraries.

Chemical Synthesis Stability Derivatization

Procurement-Driven Application Scenarios for Thiane-2,3,4,5-tetrol


Probing Structure-Activity Relationships (SAR) in Carbohydrate-Processing Enzymes

Procuring (3S,4R,5S)-thiane-2,3,4,5-tetrol is essential for SAR studies aimed at understanding the role of the ring heteroatom and stereochemistry in enzyme recognition. The evidence shows that replacing oxygen with sulfur fundamentally alters binding kinetics [1], and the defined stereochemistry is critical for target interaction [2]. Researchers can use this compound as a specific probe to dissect the contributions of the ring atom and chiral centers to the binding and inhibition of enzymes like hexokinase, PARG, or glycosidases, thereby generating more selective and potent inhibitors.

Development of Novel Glycomimetic Inhibitors and Probes

The unique sulfur heteroatom and stereochemistry of thiane-2,3,4,5-tetrol make it an ideal scaffold for developing new glycomimetic drugs and chemical biology probes. Its demonstrated potential to interact with targets like PARG [1] and its distinct behavior in transport assays [2] support its use in programs aiming to create novel inhibitors for targets involved in glycolysis, DNA repair, or other carbohydrate-mediated pathways. Procuring this specific stereoisomer provides a validated starting point for medicinal chemistry optimization.

Synthesis of Complex Sulfur-Containing Molecules and Focused Libraries

As a versatile synthetic building block, (3S,4R,5S)-thiane-2,3,4,5-tetrol provides a chiral, polyhydroxylated platform for constructing more complex sulfur-containing molecules [1]. Its multiple hydroxyl groups offer distinct sites for selective functionalization, enabling the creation of diverse chemical libraries not easily accessible from simpler precursors. The existence of high-yielding synthetic routes for the core thiane structure [2] further supports its procurement for large-scale synthetic efforts in academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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